molecular formula C8H9BrS B1445443 Benzene, 1-(bromomethyl)-3-(methylthio)- CAS No. 90532-01-7

Benzene, 1-(bromomethyl)-3-(methylthio)-

Cat. No. B1445443
CAS RN: 90532-01-7
M. Wt: 217.13 g/mol
InChI Key: KXQGNTFIGUJDAS-UHFFFAOYSA-N
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Description

“Benzene, 1-(bromomethyl)-3-(methylthio)-” is a chemical compound. It has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .


Synthesis Analysis

The compound has been used in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization . It has also been used in the asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine .


Molecular Structure Analysis

The molecular formula of “Benzene, 1-(bromomethyl)-3-(methylthio)-” is C8H9Br. The molecular weight is 185.064 g/mol .


Chemical Reactions Analysis

“Benzene, 1-(bromomethyl)-3-(methylthio)-” has been employed in controlled radical polymerization of styrene . It has also been used as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .


Physical And Chemical Properties Analysis

“Benzene, 1-(bromomethyl)-3-(methylthio)-” is a liquid at 20°C. It has a density of 1.356 and a boiling point of 200°C. It has a flash point of 81°C (177°F) and a refractive index of 1.56 . It is soluble in alcohol, ether, and benzene .

Scientific Research Applications

Supramolecular Chemistry Applications

Benzene derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), have been explored for their self-assembly and supramolecular behavior. These compounds form one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding, offering potential applications in nanotechnology, polymer processing, and biomedical fields (Cantekin, de Greef, & Palmans, 2012).

Biotechnology Advances

Research on 1-methylcyclopropene (1-MCP), though not a direct benzene derivative, demonstrates the utility of organic compounds in enhancing the postharvest quality of fruits and vegetables. This highlights the broader potential of benzene derivatives in agricultural biotechnology (Watkins, 2006).

Environmental Science and Bioremediation

The presence and effects of monoaromatic pollutants like benzene in groundwater have been addressed, showcasing the need for and applications of bioremediation techniques. This suggests the importance of research into benzene derivatives for environmental cleanup efforts (Farhadian, Vachelard, Duchez, & Larroche, 2008).

Medicinal Chemistry and Health Implications

Benzene and its derivatives have been studied for their biological activities, including antimicrobial properties. For instance, p-Cymene, a monoterpene found in various plants, demonstrates a range of biological activities potentially relevant to benzene derivatives (Marchese et al., 2017).

Safety And Hazards

“Benzene, 1-(bromomethyl)-3-(methylthio)-” is a combustible liquid. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

1-(bromomethyl)-3-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQGNTFIGUJDAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-3-(methylsulfanyl)benzene

Synthesis routes and methods

Procedure details

A solution of 1.50 g (8.92 mmol) 3-(methylthio)benzoic acid (Aldrich) in 20 mL of dry dichloromethane is cooled to 0° C. and 1.86 mL (19.6 mmol) borane-methylsulfide complex (Aldrich) is added. The solution is allowed to reach room temperature and stirred overnight, then hydrochloric acid (4 M, 50 mL) is added and the resulting mixture is stirred for additional 2 h. The reaction mixture is extracted with ethyl acetate (50 mL, 3 times) and the collected organic phases are washed with 10% NaHCO3 solution and brine and volatiles evaporated under vacuum to yield 3-methylsulfanyl-phenyl)-methanol (1.20 g, content ca. 75%), which is directly used in the next step. Step B: A solution of 3-methylsulfanyl-phenyl)-methanol (1.20 g, content ca 75%) in dichloromethane (25 mL) and phosphorus tribromide (1 M in dichloromethane, 6.42 mL) is stirred for 3 h at room temperature. The reaction mixture is washed with NaHCO3 solution (10%, 10 mL, 2 times) and the remaining organic phase is dried (MgSO4) and volatiles are evaporated under reduced pressure to yield the title compound (1.35 g).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
6.42 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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